molecular formula C18H16ClN3O B11311755 3-chloro-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide

3-chloro-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide

Cat. No.: B11311755
M. Wt: 325.8 g/mol
InChI Key: QDCUGNIRRDJHOS-UHFFFAOYSA-N
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Description

3-chloro-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a pyrazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the benzyl group: The pyrazole intermediate is then reacted with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the benzamide: The final step involves the reaction of the pyrazole derivative with 3-chlorobenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3-chloro-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide is unique due to the presence of both a pyrazole ring and a benzamide moiety, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H16ClN3O

Molecular Weight

325.8 g/mol

IUPAC Name

3-chloro-N-[2-[(4-methylphenyl)methyl]pyrazol-3-yl]benzamide

InChI

InChI=1S/C18H16ClN3O/c1-13-5-7-14(8-6-13)12-22-17(9-10-20-22)21-18(23)15-3-2-4-16(19)11-15/h2-11H,12H2,1H3,(H,21,23)

InChI Key

QDCUGNIRRDJHOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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